5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol
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Overview
Description
5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been known to interact with various biological targets due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, indicating that this compound may have a wide range of effects .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various reagents. One common method involves heating the pyrazole with azlactones under solvent-free conditions to produce tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can then be converted to the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium boroh
Properties
IUPAC Name |
5-methyl-1-phenyl-4H-pyrazolo[4,3-b]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12(17)13-11(15-9)8-14-16(13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUONCPUSRRPFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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